molecular formula C24H24N4O4S B2828950 2-(4-Ethylpiperazin-1-yl)benzo[d]thiazol-6-yl 3-(2,5-dioxopyrrolidin-1-yl)benzoate CAS No. 941995-25-1

2-(4-Ethylpiperazin-1-yl)benzo[d]thiazol-6-yl 3-(2,5-dioxopyrrolidin-1-yl)benzoate

Cat. No. B2828950
CAS RN: 941995-25-1
M. Wt: 464.54
InChI Key: OAIYJVVHKMEVKK-UHFFFAOYSA-N
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Description

The compound “2-(4-Ethylpiperazin-1-yl)benzo[d]thiazol-6-yl 3-(2,5-dioxopyrrolidin-1-yl)benzoate” is a type of benzothiazole derivative . Benzothiazole derivatives have been studied for their potential as anticancer agents .


Synthesis Analysis

The synthesis of similar compounds involves coupling substituted 2-amino benzothiazoles with other compounds . For example, a series of substituted 2-(piperazin-1-yl)benzothiazole/benzoxazole coupled with 1,3,4-oxadiazole-2-thiol pharmacophore is described using a three carbon spacer .


Molecular Structure Analysis

The molecular structure of benzothiazole derivatives can be confirmed by NMR and mass spectral data . The structure of similar compounds was analyzed based on IR, 1H, 13C NMR and mass spectral data .


Chemical Reactions Analysis

Benzothiazole derivatives can be synthesized through various synthetic pathways including diazo-coupling, Knoevenagel condensation, Biginelli reaction, molecular hybridization techniques, microwave irradiation, one-pot multicomponent reactions etc .


Physical And Chemical Properties Analysis

The physical and chemical properties of similar compounds can be determined by their yield, melting point, NMR, IR, and mass spectral data .

Scientific Research Applications

Synthesis and Biological Evaluation

  • Research has focused on synthesizing various heterocycles that incorporate a thiadiazole moiety, aiming to evaluate their insecticidal properties against specific pests like the cotton leafworm, Spodoptera littoralis. This approach underscores the chemical's potential as a precursor for developing potent insecticides (A. Fadda et al., 2017).

  • Another study elaborated on the structure-activity relationship of phenyl alkyl ether moieties in PPARgamma agonists, exploring modifications for increased solubility and potency, which is crucial for developing new therapeutic agents with improved bioavailability (J. Collins et al., 1998).

Antimicrobial Activity

  • The antimicrobial potential of new pyridine derivatives was investigated, highlighting the chemical's capacity to serve as a scaffold for compounds with variable and modest activity against bacteria and fungi. This research paves the way for novel antimicrobial agents (N. Patel et al., 2011).

Crystal Structure Analysis

  • A study on the crystal structure of 1-cyclopropyl-2-ethyl-5-fluoro-6-(4-methylpiperazin-1-yl)-1H-benzimidazole explored its synthesis and biological evaluation as antihistaminic and antimicrobial agents, providing insights into the molecular conformation and its implications for activity (S. Özbey et al., 2001).

Future Directions

The future directions for research on “2-(4-Ethylpiperazin-1-yl)benzo[d]thiazol-6-yl 3-(2,5-dioxopyrrolidin-1-yl)benzoate” could involve further exploration of its potential as an anticancer agent , as well as its anti-inflammatory properties . Further molecular docking studies could be accomplished to check the three-dimensional geometrical view of the ligand binding to their protein receptor .

properties

IUPAC Name

[2-(4-ethylpiperazin-1-yl)-1,3-benzothiazol-6-yl] 3-(2,5-dioxopyrrolidin-1-yl)benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H24N4O4S/c1-2-26-10-12-27(13-11-26)24-25-19-7-6-18(15-20(19)33-24)32-23(31)16-4-3-5-17(14-16)28-21(29)8-9-22(28)30/h3-7,14-15H,2,8-13H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OAIYJVVHKMEVKK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1CCN(CC1)C2=NC3=C(S2)C=C(C=C3)OC(=O)C4=CC(=CC=C4)N5C(=O)CCC5=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H24N4O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

464.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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